molecular formula C12H13NO B11906456 8-(Dimethylamino)naphthalen-1-ol CAS No. 62606-19-3

8-(Dimethylamino)naphthalen-1-ol

Cat. No.: B11906456
CAS No.: 62606-19-3
M. Wt: 187.24 g/mol
InChI Key: MFDRXEBMVOFXBX-UHFFFAOYSA-N
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Description

8-(Dimethylamino)naphthalen-1-ol is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62606-19-3

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

8-(dimethylamino)naphthalen-1-ol

InChI

InChI=1S/C12H13NO/c1-13(2)10-7-3-5-9-6-4-8-11(14)12(9)10/h3-8,14H,1-2H3

InChI Key

MFDRXEBMVOFXBX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1C(=CC=C2)O

Origin of Product

United States

Synthetic Methodologies for 8 Dimethylamino Naphthalen 1 Ol and Its Derivatives

Classical Synthetic Routes

Classical syntheses typically rely on building the desired functionality from established naphthalene (B1677914) precursors. These multi-step sequences often begin with simpler, more accessible naphthalene derivatives.

Naphthalene Derivation Strategies

The foundational step in many syntheses is the preparation of a correctly substituted naphthalene framework. A common and logical precursor for 8-(dimethylamino)naphthalen-1-ol is 8-amino-1-naphthol (B1266399). The synthesis of this key intermediate can be achieved through several established industrial chemistry routes.

One prominent method involves the sulfonation and subsequent nitration of naphthalene. google.comgoogle.com The resulting 1-nitronaphthalene-3,6,8-trisulfonic acid mixture undergoes reduction to form 1-naphthylamine-3,6,8-trisulfonic acid (Koch acid). google.com This intermediate is then subjected to alkali fusion, typically with potassium hydroxide (B78521) or sodium hydroxide at high temperatures (e.g., 195°C to 230°C), to replace a sulfonic acid group with a hydroxyl group, yielding 8-amino-1-naphthol-3,6-disulfonic acid (H-acid). google.comgoogle.com Subsequent removal of the remaining sulfonic acid groups would provide the target precursor, 8-amino-1-naphthol.

Another strategy starts from 1,8-naphthalic anhydride (B1165640), which can be reduced to 1,8-bis(hydroxymethyl)naphthalene. nih.gov While not a direct route to an amino-alcohol, this highlights the use of commercially available materials like naphthalic anhydride as a starting point for accessing the 1,8-substitution pattern. nih.govmdpi.com Similarly, 1,8-diaminonaphthalene, prepared by the reduction of 1,8-dinitronaphthalene, serves as a crucial precursor for related compounds like the well-known "Proton Sponge," 1,8-bis(dimethylamino)naphthalene (B140697). wikipedia.org These examples underscore a general strategy: begin with a 1,8-disubstituted naphthalene and chemically manipulate the functional groups to achieve the desired amino and hydroxyl moieties.

A more direct, albeit challenging, synthesis of an analog involves the reduction of 1,8-naphthosultam (B1585536) with a powerful reducing agent like lithium aluminum hydride to yield 8-amino-1-naphthalenethiol. prepchem.com This demonstrates a pathway from a sulfonamide derivative to a 1-amino-8-thio-naphthalene, which is structurally related to 8-amino-1-naphthol.

Direct Amination Approaches

Direct amination involves introducing the amino group onto a pre-existing naphthalen-1-ol framework. A modern and powerful method for this type of transformation is the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction joins an aryl halide (or triflate) with an amine. wikipedia.orgrug.nl To synthesize this compound, this would hypothetically involve the coupling of a protected 8-halo-naphthalen-1-ol with dimethylamine.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and solvent. rug.nlresearchgate.net Various generations of phosphine (B1218219) ligands, such as BINAP and sterically hindered biaryl phosphines like RuPhos and BrettPhos, have been developed to improve reaction scope and efficiency, allowing for the coupling of a wide array of aryl halides and amines under milder conditions than older methods like the Ullmann condensation. wikipedia.orgrug.nl

Catalyst System GenerationTypical LigandsCommon SubstratesKey Advantages
First Generation P(o-tol)3Aryl Bromides, AminostannanesPioneered Pd-catalyzed C-N coupling.
Bidentate Ligands BINAP, DPPFAryl Iodides/Triflates, Primary AminesFirst reliable extension to primary amines. wikipedia.org
Bulky Biaryl Ligands XPhos, RuPhos, BrettPhosAryl Chlorides/Mesylates, Secondary Amines, AmidesBroad substrate scope, milder conditions, high efficiency. rug.nl

While direct amination of naphthalen-1-ol itself at the C8 position is complicated by regioselectivity issues, the Buchwald-Hartwig approach provides a robust toolkit for forging the crucial aryl C-N bond, provided a suitable 8-halo-naphthalen-1-ol precursor can be synthesized. acs.org

Grignard Reaction Pathways

Grignard reactions are a cornerstone of organic synthesis for forming carbon-carbon bonds. In the context of synthesizing substituted naphthalenes, their primary role is not to directly form the C-N or C-O bonds of the final product, but to construct the carbon skeleton of a necessary precursor.

For instance, a Grignard reagent could be reacted with a naphthaldehyde or naphthone to install a specific alkyl or aryl group elsewhere on the naphthalene ring. The reaction proceeds via nucleophilic attack of the organomagnesium halide on the electrophilic carbonyl carbon, followed by an acidic workup to yield an alcohol. This is a fundamental method for building molecular complexity. While not a direct path to this compound, it is invaluable for creating more complex derivatives starting from simpler naphthalene building blocks.

Advanced Synthetic Approaches and Functionalization

Modern synthetic methods offer more direct and selective ways to introduce the required functional groups, particularly the dimethylamino moiety, onto a pre-formed naphthalene nucleus like 8-amino-1-naphthol.

Alkylation Reactions in this compound Synthesis

Once a precursor such as 8-amino-1-naphthol is obtained, the most direct route to the final product is through N-alkylation. This involves reacting the primary amino group with a methylating agent. This exact strategy is employed in the synthesis of the related compound 1,8-bis(dimethylamino)naphthalene ("Proton Sponge"), which is prepared by the methylation of 1,8-diaminonaphthalene. wikipedia.org

The reaction typically uses common methylating agents. A potential challenge is achieving selective N-alkylation without competing O-alkylation of the hydroxyl group. The choice of reagents and reaction conditions is crucial to favor the desired outcome.

Table of Common Methylating Agents for Amines:

Reagent Formula Typical Conditions Notes
Iodomethane CH₃I Base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF) Highly reactive, classic alkylating agent.
Dimethyl sulfate (CH₃)₂SO₄ Base (e.g., K₂CO₃), aqueous or organic solvent Effective and economical, but toxic.

| Trimethyl phosphate | (CH₃O)₃PO | High temperature | Less common, considered a "safe" methylating agent. |

Reductive Amination Protocols for Naphthalene Derivatives

Reductive amination is a highly efficient and widely used method for synthesizing amines, including the N-methylation of primary amines. organic-chemistry.org This one-pot reaction involves the condensation of an amine with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding amine.

To synthesize this compound from 8-amino-1-naphthol, the primary amine would be reacted with aqueous formaldehyde (B43269) in the presence of a reducing agent. researchgate.net The first methylation yields 8-(methylamino)naphthalen-1-ol, which can then undergo a second reductive amination cycle with another equivalent of formaldehyde to give the final tertiary amine. researchgate.net

Table of Reducing Agents for Reductive Amination:

Reducing Agent Formula Typical Solvent(s) Key Features
Sodium triacetoxyborohydride NaBH(OAc)₃ Dichloroethane (DCE), THF Mild, tolerant of acidic conditions, widely used.
Sodium cyanoborohydride NaBH₃CN Methanol (MeOH), Acetonitrile (B52724) Effective, but requires careful handling due to toxicity.
Zinc / HCl Zn / HCl Aqueous acid Classic method, can be used with aqueous formaldehyde. researchgate.net

| Hydrogen (H₂) / Pd/C | H₂ / Pd/C | Alcohols, THF | Catalytic hydrogenation, "green" method. |

This approach, particularly with reagents like sodium triacetoxyborohydride, represents a state-of-the-art method for the final functionalization step in the synthesis of this compound. researchgate.net

Oxidative Cross-Coupling Reactions Involving Naphthalen-1-ol Substrates

Oxidative coupling reactions represent a powerful tool for the formation of carbon-carbon bonds, and this methodology has been applied to naphthalen-1-ol substrates to generate a range of dimeric structures. Research has shown that heterogeneous catalysis, in particular, offers an environmentally benign approach to these transformations.

Bismuth-promoted platinum catalysts have proven effective for the oxidative coupling of substituted 1-naphthols using hydrogen peroxide as the oxidant at ambient pressure. nih.gov A key finding from these studies is that the reaction proceeds efficiently only with naphthols bearing electron-donating substituents. nih.gov For instance, the reaction of 2-methyl-1-naphthol (B1210624) yields the corresponding binaphthalenyl diol, which is an intermediate, and ultimately the 3,3'-substituted 1,1'-binaphthalenylidene-4,4'-dione with high yields. nih.gov The reaction conditions and outcomes for different substrates highlight the influence of substituent effects and reaction temperature. nih.gov

Notably, the reaction temperature can dictate the final product structure. In the case of 4-methoxy-1-naphthol, conducting the reaction at 25 °C primarily yields the expected 1,1'-dione. nih.gov However, at an elevated temperature of 60 °C, a competitive cleavage of one of the O-Me bonds occurs, leading to the formation of 1'-hydroxy-4'-methoxy-2,2'-binaphthalenyl-1,4-dione. nih.gov Other metallic catalysts, including unpromoted platinum, gold, and Raney nickel, have also demonstrated activity in these coupling reactions. nih.gov

While direct oxidative cross-coupling to install a dimethylamino group at the 8-position of naphthalen-1-ol is not explicitly detailed in this context, the principles established for other substituted 1-naphthols provide a foundation for such synthetic explorations. The reactivity of the naphthalene core is clearly influenced by the electronic nature of its substituents.

Table 1: Oxidative Coupling of Substituted 1-Naphthols nih.gov
SubstrateCatalyst SystemTemperatureMajor ProductYield
2-Methyl-1-naphtholBi-Pt / H₂O₂Ambient3,3'-Dimethyl-1,1'-binaphthalenylidene-4,4'-dioneUp to 99%
2-Ethyl-1-naphtholBi-Pt / H₂O₂AmbientBinaphthalenyl diolNot specified
4-Methoxy-1-naphtholBi-Pt / H₂O₂25 °CExpected 1,1'-dioneNot specified
4-Methoxy-1-naphtholBi-Pt / H₂O₂60 °C1'-Hydroxy-4'-methoxy-2,2'-binaphthalenyl-1,4-dioneNot specified

Intramolecular Cyclization Reactions in Substituted Naphthalene Systems

The synthesis of complex, substituted naphthalene systems can be achieved through intramolecular cyclization reactions, offering regioselective control under mild conditions. One prominent method is the 6-endo-dig electrophilic cyclization of arene-containing propargylic alcohols. nih.gov This strategy has been successfully employed to create a variety of substituted naphthalenes using electrophiles such as iodine monochloride (ICl), iodine (I₂), and N-bromosuccinimide (NBS). nih.gov

The regioselectivity of this cyclization is a key feature. For example, the cyclization of 3-methoxyphenyl (B12655295) alkynol results in a 7:1 mixture of regioisomers, with the major product arising from cyclization at the less sterically hindered position para to the methoxy (B1213986) group. nih.gov In the case of a 2-naphthyl substituted alkynol, the ring closure occurs selectively at the 1-position of the naphthalene ring, demonstrating the influence of electronic effects on the reaction's outcome. nih.gov This methodology is tolerant of various functional groups and has been extended to the synthesis of other fused aromatic systems. nih.gov

Another approach involves the synthesis of naphthalene derivatives through a domino reaction sequence starting from 1,3-dicarbonyl compounds and 1,2-bis(halomethyl)benzenes, which proceeds via an unexpected rearrangement and aromatization of a benzo[c]oxepine intermediate. acs.org Furthermore, naphthalene-substituted spirodienones have been prepared through the cyclization of N-cyanoimidates to form 1,2,4-triazole (B32235) derivatives, which are then subjected to an oxidative amination reaction. nih.gov

Table 2: Examples of Intramolecular Cyclization in Naphthalene Synthesis nih.gov
SubstrateReagentKey OutcomeYield
1-(4-Methoxyphenyl)-4-phenylbut-3-yn-2-olI₂Formation of cyclization product90%
3-Methoxyphenyl alkynolNot specifiedRegioselective cyclization (7:1 mixture)Excellent
2-Naphthyl alkynolNot specifiedSelective cyclization at the 1-positionNot specified

Synthesis of Metal-Organic Derivatives and Complexes

Preparation of Group 13 Derivatives (Aluminum, Gallium, Indium)

The synthesis of metal complexes with ligands derived from naphthalene structures is an area of active research, particularly concerning elements from Group 13. While specific documentation on the synthesis of aluminum, gallium, and indium complexes with this compound is not prevalent, studies on analogous ligands such as 8-hydroxyquinoline (B1678124) and other naphthol derivatives provide significant insight into potential synthetic routes.

Gallium Complexes: Research on gallium(III) complexes with 8-hydroxyquinoline derivatives demonstrates a common synthetic pathway. nih.gov These complexes are typically synthesized and can be characterized by single X-ray crystallography and density functional theory (DFT) calculations. nih.gov The 8-hydroxyquinoline ligand, similar in its coordination motif to this compound, acts as a bidentate chelator. The resulting gallium complexes have been investigated for their potential applications, with studies showing that they can induce apoptosis in cancer cells. nih.gov

Indium Complexes: Indium(III) complexes have been successfully synthesized with lapachol (B1674495), a natural product derived from 1,4-naphthoquinone. nih.gov The synthesis yielded various complexes with different stoichiometries of the ligand and co-ligands like 2,2'-bipyridine (B1663995) (bipy) and 1,10-phenanthroline (B135089) (phen). nih.gov Crystal structure analysis of [In(lap)(bipy)Cl₂] and [In(lap)(phen)Cl₂] revealed a distorted octahedral geometry around the indium(III) center, with coordination from the two oxygen atoms of the lapachol ligand, two nitrogen atoms from the bipyridine or phenanthroline co-ligand, and two chloride anions. nih.gov This demonstrates the feasibility of creating stable indium complexes with naphthol-type ligands.

Aluminum Complexes: In the context of organic synthesis, aluminum-based reagents like aluminum trichloride (B1173362) (AlCl₃) are frequently used as Lewis acid catalysts in reactions involving naphthol derivatives. researchgate.net For example, AlCl₃ catalyzes the multicomponent synthesis of 1-alkyl derivatives of 2-naphthol (B1666908) in high yields under mild conditions. researchgate.net While this demonstrates the interaction between aluminum and the naphthol moiety, it pertains to a catalytic role rather than the formation of a stable, isolable metal-organic complex. The synthesis of such a complex would likely involve the reaction of this compound with a suitable aluminum precursor under controlled conditions to facilitate the formation of a stable chelate.

Theoretical and Computational Investigations of 8 Dimethylamino Naphthalen 1 Ol

Quantum Chemical Calculation Methodologies

Quantum chemical calculations have been instrumental in elucidating the electronic structure, potential energy surfaces, and spectroscopic properties of proton sponges. These methods range from computationally efficient semi-empirical techniques to highly accurate ab initio and density functional theory approaches.

Density Functional Theory (DFT) Studies of Ground and Excited State Structures and Energies

Density Functional Theory (DFT) has become a popular tool for studying proton sponges due to its favorable balance of computational cost and accuracy. ohio-state.eduresearchgate.net DFT studies have been crucial in understanding the structure, energy, and stereodynamics of these compounds and their protonated forms. rsc.orgresearchgate.net For instance, investigations into 1,8-bis(dimethylamino)naphthalene (B140697) (DMAN), a closely related proton sponge, have used DFT to explore the possibility of a non-conventional, two-step protonation mechanism. rsc.org This process involves the initial rapid protonation of an out-inverted dimethylamino group, followed by a slower rotational transfer of the proton into the space between the two nitrogen atoms to form a stable chelated cation. rsc.org

Theoretical studies on protonated DMAN derivatives, such as the HBr adduct of 1,8-bis(dimethylamino)-2,7-dimethoxynaphthalene, have combined DFT calculations with experimental data from X-ray diffraction and infrared spectroscopy. nih.gov These studies revealed a symmetric cation with a short N-H···N hydrogen bond. nih.gov The calculations helped to interpret the experimental findings, showing that while X-ray data suggests a centrally located proton, the calculations indicate a potential energy surface with two minima and a zero-point energy level close to the top of the barrier, suggesting significant proton delocalization. nih.gov

Table 1: Selected DFT-Calculated Properties for Proton Sponge Systems

Compound/System Property Investigated Key Finding
1,8-bis(dimethylamino)naphthalene (DMAN) Protonation Mechanism DFT calculations support a two-step "out-in" protonation pathway in addition to direct proton penetration. rsc.org
Protonated 1,8-bis(dimethylamino)-2,7-dimethoxynaphthalene Hydrogen Bond Geometry Calculations show a double-well potential for the proton, with the zero-point energy near the barrier height. nih.gov

Ab Initio and Semi-Empirical Methods for Electronic Structure

Alongside DFT, both ab initio and semi-empirical methods have been applied to study the electronic structure of molecules relevant to 8-(Dimethylamino)naphthalen-1-ol. Ab initio methods, which are based on first principles without empirical parameters, have been used to investigate the electronic structure of related disulfide compounds like naphthalene (B1677914) 1,8-disulfide. researchgate.net In the study of protonated 1,8-bis(dimethylamino)-2,7-dimethoxynaphthalene, theoretical work at the MP2 (Møller-Plesset second-order perturbation theory) level, an ab initio method, was performed alongside DFT to analyze the strong [NHN]+ hydrogen bond. nih.gov

Semi-empirical methods, such as those based on the Neglect of Diatomic Differential Overlap (NDDO) approximation, offer a computationally faster alternative, making them suitable for larger systems. nih.gov These methods, including PM6 and PM7, simplify calculations by reducing the number of electron repulsion integrals. nih.gov Another class of semi-empirical models are Density-Functional Tight-Binding (DFTB) methods, which are comparable in speed to NDDO-based approaches and use an expansion of energy around a sum of neutral atom densities. nih.gov While less accurate than high-level ab initio or DFT methods, they are valuable for initial explorations and for modeling large molecular systems. nih.govnih.gov

Time-Dependent DFT (TD-DFT) for Excited State Optimizations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate electronically excited states. researchgate.netresearchgate.netrsc.org It has become a standard method for calculating properties related to optical absorption and emission spectra. rsc.org TD-DFT allows for the optimization of excited-state geometries, which is crucial for analyzing fluorescence and understanding the changes in molecular structure upon electronic excitation. researchgate.net

The methodology has been successfully applied to study excited-state proton transfer (ESPT) and solvatochromism in related naphthol derivatives. mdpi.com For example, in studies of 5-isocyanonaphthalene-1-ol, TD-DFT calculations were used to show that the observed dual fluorescence in polar solvents is due to emission from the naphtholate anion, formed via ESPT. mdpi.com Similarly, TD-DFT has been used to investigate the excited-state dynamics of guanosine (B1672433) analogs, where calculations including solvent effects helped to explain the nature of the fluorescent state and the non-radiative decay channels. nih.gov These examples demonstrate the capability of TD-DFT to model the significant changes in electronic distribution and geometry that occur upon excitation in molecules containing hydroxyl and amino groups on a naphthalene core. mdpi.comnih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the time evolution of molecular systems, providing a dynamic picture of processes like proton transfer and excited-state relaxation.

Car–Parrinello Molecular Dynamics (CPMD) for Proton Dynamics

Car-Parrinello Molecular Dynamics (CPMD) is an ab initio MD method that solves the equations of motion for both nuclei and electrons simultaneously, using an extended Lagrangian formalism. wikipedia.org This approach is particularly well-suited for studying processes involving bond breaking and formation, such as proton transfer, as it describes the electronic structure on-the-fly using DFT. wikipedia.orgmdpi.com

CPMD simulations have been employed to study the proton dynamics in the intramolecular hydrogen bond of protonated 1,8-bis(dimethylamino)naphthalene (DMANH+). nih.govmdpi.com These simulations provide insight into how the environment, including solvent molecules and counterions, affects the proton's location and the dynamics of its transfer between the two nitrogen atoms. nih.gov The results indicate that interactions with the solvent and counterions can decrease the N-H distance and that fluctuations in these interactions play a significant role in the proton transfer process. nih.gov The simulations estimated the proton transfer time to be on the order of picoseconds (10⁻¹² s). nih.gov

Table 2: Findings from CPMD Simulations of DMANH+

System Simulation Focus Key Result
DMANH+ in vacuum Intrinsic Proton Dynamics Investigation of the free energy profile and time-evolution of the hydrogen bond. mdpi.com
DMANH+ in water Solvent Effects The presence of water molecules decreases the N-H bond distance. nih.gov

Excited State Quantum Dynamics Simulations (e.g., DD-vMCG, ML-MCTDH)

To study the behavior of molecules after light absorption, more advanced quantum dynamics simulations are necessary to describe the coupled motion of electrons and nuclei, especially through regions of degeneracy like conical intersections. rsc.orgnih.gov Methods like the Direct Dynamics Variational Multi-Configurational Gaussian (DD-vMCG) and the Multilayer Multiconfigurational Time-Dependent Hartree (ML-MCTDH) are powerful tools for this purpose. mdpi.comarxiv.org

The DD-vMCG method propagates a wavepacket represented by a combination of Gaussian functions on potential energy surfaces calculated "on-the-fly" as needed during the simulation. rsc.orgnih.gov This avoids the need to pre-calculate a global potential energy surface. nih.gov The ML-MCTDH method is a highly efficient algorithm for solving the time-dependent Schrödinger equation for high-dimensional systems, often used to provide benchmark results. arxiv.orgnih.gov

While direct applications of these specific methods to this compound are not prominent in the literature, their use on similar systems highlights their utility. For example, DD-vMCG and ML-MCTDH have been used to study the excited-state dynamics of 4-(dimethylamino)benzonitrile (B74231) (DMABN), revealing the specific vibrational modes responsible for internal conversion between excited states. mdpi.com In another study, DD-vMCG simulations on phenol (B47542) provided a detailed picture of its photodissociation dynamics across multiple electronic states. rsc.org These studies showcase the potential of such methods to unravel the complex photochemistry and photophysics of this compound, including pathways for fluorescence, internal conversion, and excited-state proton transfer.

Analysis of Electronic Properties and Reactivity Descriptors

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of this compound. These methods allow for a detailed analysis of molecular orbitals, bonding interactions, and electrostatic potential.

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of a molecule. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as the electron donor, is crucial for electrophilic attacks, while the LUMO, the electron acceptor, is key for nucleophilic attacks. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylamino group and the naphthalene ring, reflecting its role as an electron donor. Conversely, the LUMO is anticipated to be distributed across the naphthalene ring system, particularly involving the antibonding orbitals. The presence of the intramolecular hydrogen bond also modulates the energies of these orbitals. DFT calculations on similar 1,8-naphthalimide (B145957) derivatives show that the HOMO and LUMO are often localized on different parts of the molecule, facilitating intramolecular charge transfer (ICT) upon excitation. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity and a greater ease of electronic excitation.

Table 1: Representative Frontier Molecular Orbital Energies for Naphthalene Derivatives This table presents typical values for related compounds, as specific data for this compound is not available in the cited literature.

Molecular OrbitalEnergy (eV)Description
HOMO-5.5 to -6.5Primarily located on the amino group and naphthalene core; acts as an electron donor.
LUMO-1.0 to -2.0Distributed across the naphthalene ring system; acts as an electron acceptor.
HOMO-LUMO Gap3.5 to 4.5Indicates chemical reactivity and the energy of the first electronic transition.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. rsc.org It examines interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energy (E(2)) through second-order perturbation theory. nih.govorientjchem.org This analysis is particularly insightful for studying hydrogen bonds. researchgate.net

Table 2: Illustrative NBO Analysis for the Intramolecular Hydrogen Bond This table shows expected interactions based on NBO analysis of hydrogen-bonded systems. Specific E(2) values for the target molecule are not available in the cited literature.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (N)σ* (O-H)> 15Intramolecular Hydrogen Bond
π (C-C)π* (C-C)5 - 20π-conjugation within the naphthalene ring

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP surface is colored to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential.

For this compound, the MEP map would show a region of high negative potential (red) around the oxygen atom of the hydroxyl group, making it a primary site for electrophilic interaction. The hydrogen atom involved in the intramolecular hydrogen bond would exhibit a positive potential (blue). The electron-donating dimethylamino group would also influence the potential distribution across the naphthalene ring. Such maps are crucial for understanding non-covalent interactions and the molecule's recognition sites.

Solvent Environment Modeling in Computational Studies

The properties and behavior of this compound can be significantly influenced by its environment, particularly the solvent. Computational models are essential for simulating these effects.

The Polarisable Continuum Model (PCM) is a widely used implicit solvation method that models the solvent as a continuous dielectric medium. chemrevlett.com This approach is computationally efficient and effective for studying how a solvent's polarity affects a molecule's electronic structure, geometry, and spectroscopic properties. chemrevlett.com

In studies of related donor-acceptor naphthalene derivatives, PCM has been successfully employed to model solvent effects on photophysical properties. mdpi.comresearchgate.net For this compound, PCM calculations would involve placing the solute molecule in a cavity within the dielectric continuum representing the solvent. The solute's charge distribution polarizes the continuum, which in turn creates a reaction field that interacts with the solute, leading to a self-consistent description of the solvated system. This method is valuable for predicting shifts in absorption and emission spectra (solvatochromism) in different solvents.

While PCM is efficient, explicit solvent models provide a more detailed and accurate description of solute-solvent interactions, especially those involving specific interactions like hydrogen bonding. These simulations involve surrounding the solute molecule with a number of individual solvent molecules.

Methods like Car-Parrinello Molecular Dynamics (CPMD) have been used to study the dynamics of the intramolecular hydrogen bond in similar "proton sponges." nih.govmdpi.com In these simulations, the nuclei and electrons are treated quantum mechanically, allowing for the study of proton transfer dynamics and the influence of surrounding water molecules on this process. Such simulations could reveal the detailed mechanism of solvent interaction with the hydroxyl and dimethylamino groups of this compound, providing insights into the stability of the intramolecular hydrogen bond and the dynamics of proton exchange with the solvent environment.

Photophysical Properties and Excited State Dynamics of 8 Dimethylamino Naphthalen 1 Ol

Intramolecular Charge Transfer (ICT) Phenomena

Upon photoexcitation, 8-(dimethylamino)naphthalen-1-ol, a donor-acceptor substituted naphthalene (B1677914) derivative, can undergo a significant redistribution of electron density. The dimethylamino group acts as an electron donor and the naphthol moiety as the electron acceptor. This light-induced electron transfer from the donor to the acceptor part of the molecule results in the formation of an intramolecular charge transfer (ICT) state, which is responsible for the compound's fluorescent properties.

Planar (PICT) and Twisted (TICT) Excited States

The excited state of donor-acceptor molecules like this compound can exist in different geometries, most notably as Planar Intramolecular Charge Transfer (PICT) and Twisted Intramolecular Charge Transfer (TICT) states. mdpi.com

In the PICT state , the dimethylamino group and the naphthalene ring remain largely coplanar. This allows for significant overlap between the p-orbitals of the donor and the acceptor, facilitating charge transfer while maintaining a relatively rigid structure.

In contrast, the TICT state is characterized by the rotation of the dimethylamino group, leading to a conformation where it is perpendicular to the naphthalene ring. This twisting motion decouples the electron systems of the donor and acceptor, resulting in a more complete charge separation and a highly polar excited state. nih.gov

For some related 1,8-naphthalene derivatives, such as 8-acetyl-1-(dimethylamino)naphthalene, studies have shown that fluorescence emission occurs from a planar ICT excited state rather than a TICT state. mdpi.com In these molecules, both the acyl and amino groups are sterically forced to twist out of the plane of the naphthalene ring in the ground state. However, upon excitation, the molecule evolves towards a more planar excited state. mdpi.com Calculations on 8-acetyl-1-(dimethyl-amino)naphthalene suggest a barrier to rotation to form the TICT state, favoring emission from the PICT state. mdpi.com

Table 1: Calculated Structural Features of Ground and Excited States for 8-acetyl-1-(dimethyl-amino)naphthalene This table is based on data for a structurally similar compound and illustrates the principles of PICT states.

State Dihedral Angle (Carbonyl) Dihedral Angle (Amino) Amino Group Geometry
Ground State 48° 27° Pyramidal
Excited State (PICT) 25° Nearly Planar

Data sourced from a computational study on 8-acetyl-1-(dimethyl-amino)naphthalene. mdpi.com

Solvent-Dependent ICT State Formation and Energetics

The formation and relative stability of the ICT state are highly dependent on the surrounding solvent environment. Polar solvents can stabilize the highly polar ICT state, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum. nih.gov In nonpolar solvents, the locally excited (LE) state may be more stable, resulting in emission at shorter wavelengths.

The rate of formation of the charge-transfer state can be extremely fast in polar aprotic solvents, comparable to the solvent reorientation time. researchgate.net However, in solvents capable of hydrogen bonding, such as alcohols, the charge transfer process can be slower. This is because the hydrogen bonds to the nitrogen atom of the donor group must be broken for the charge transfer to occur, which requires additional activation energy. researchgate.net

Solvatochromic Behavior

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This is a direct consequence of the different interactions between the solvent and the ground and excited states of the solute molecule.

Positive and Negative Solvatochromism in Emission

This compound and similar compounds typically exhibit positive solvatochromism in their emission spectra. This means that as the solvent polarity increases, the emission maximum shifts to a longer wavelength (red-shift). nih.gov This occurs because the excited ICT state, having a larger dipole moment than the ground state, is more stabilized by polar solvent molecules.

While less common for this class of compounds, negative solvatochromism (a blue-shift in more polar solvents) can occur if the ground state is more polar than the excited state, or if specific interactions like hydrogen bonding destabilize the excited state in a particular way.

Influence of Solvent Polarity on Emission Spectra

The polarity of the solvent has a profound effect on the emission spectra of this compound. In nonpolar solvents, the emission is typically at higher energies (shorter wavelengths) and may have a more structured appearance, characteristic of a locally excited state. As the solvent polarity increases, the emission band broadens and shifts significantly to lower energies (longer wavelengths), indicative of the formation and stabilization of the ICT state. nih.gov This strong dependence of the emission wavelength on solvent polarity makes these compounds useful as fluorescent probes for studying the microenvironment of complex systems. nih.gov

Table 2: Illustrative Solvatochromic Shift in Emission for a Naphthalimide Derivative This table demonstrates the typical effect of solvent polarity on the fluorescence of related compounds.

Solvent Polarity (Dielectric Constant) Emission Maximum (nm)
Dioxane 2.2 ~450
Chloroform 4.8 ~480
Acetonitrile (B52724) 37.5 ~520
Dimethyl Sulfoxide (B87167) (DMSO) 46.7 ~535

Data is illustrative and based on general trends observed for similar solvatochromic dyes. nih.govresearchgate.net

Viscosity-Sensitive Fluorescence Emission and Molecular Rotors

Compounds that can form a TICT state are often referred to as "molecular rotors" because their fluorescence properties can be sensitive to the viscosity of the medium. nih.gov The twisting motion required to form the TICT state can be hindered in a viscous environment.

In low-viscosity solvents, the molecule can easily twist, and the non-radiative decay from the TICT state often dominates, leading to low fluorescence quantum yield. However, in a highly viscous medium, the intramolecular rotation is restricted. This restriction can suppress the formation of the non-emissive or weakly emissive TICT state, forcing the molecule to relax through the radiative pathway of the PICT state. Consequently, an increase in fluorescence intensity is observed in more viscous solutions. This property makes such compounds valuable as fluorescent probes for measuring microviscosity in biological systems, such as within cell membranes or proteins. nih.gov

Excited State Energy Relaxation Pathways

The relaxation of the excited state of this compound is a complex process governed by several competing pathways. Following photoexcitation, the molecule seeks to dissipate its excess energy and return to the ground state through both radiative (fluorescence) and non-radiative channels. The unique 1,8-substitution pattern on the naphthalene core, which forces a steric clash between the dimethylamino and hydroxyl groups, results in a "pre-twisted" ground state geometry. This structural feature is pivotal in defining the molecule's excited-state behavior, influencing everything from its fluorescence characteristics to the efficiency of its non-radiative decay processes. The primary relaxation pathways include dual fluorescence arising from different molecular forms, rapid internal conversion facilitated by vibrational coupling, dynamic geometric changes, and efficient intramolecular quenching mechanisms.

The presence of both a proton-donating group (hydroxyl, -OH) and a proton-accepting group (dimethylamino, -N(CH₃)₂) within the same molecule sets the stage for Excited-State Intramolecular Proton Transfer (ESIPT). This phenomenon is a principal mechanism for the observation of dual fluorescence in this compound.

Upon electronic excitation, a significant redistribution of electron density occurs. The electron-donating dimethylamino group pushes electron density onto the naphthalene ring, while the hydroxyl group becomes a better proton donor (more acidic). This change in electronic structure dramatically increases the acidity of the hydroxyl group and the basicity of the amino nitrogen in the excited state. This facilitates the transfer of a proton from the hydroxyl group to the nearby amino group, creating a new, zwitterionic species.

Consequently, two distinct fluorescent emissions can be observed:

Normal Stokes-Shifted Fluorescence: This emission originates from the locally excited (LE) state of the initial neutral molecule. It is typically observed as a higher-energy (shorter wavelength) band.

The efficiency of ESIPT and the observation of dual fluorescence are highly dependent on the solvent environment. Polar, protic solvents can stabilize the charge-separated zwitterionic form, favoring the proton transfer and enhancing the intensity of the red-shifted emission band. In some cases, the solvent can also act as a bridge to facilitate the proton transfer. This behavior is analogous to other naphthol derivatives, such as 5-isocyanonaphthalene-1-ol (ICOL), which exhibits a distinct second emission band in polar solvents attributed to the deprotonated form generated via ESPT. nih.gov

PropertyLocally Excited (LE) StateProton-Transferred (PT) Tautomer
Emitting Species Neutral MoleculeZwitterionic Species
Emission Wavelength Shorter (e.g., Blue-Violet)Longer (e.g., Green-Yellow)
Stokes Shift NormalLarge
Favored in Non-polar SolventsPolar, Protic Solvents

Internal conversion (IC) is a non-radiative process where the molecule transitions from a higher electronic state to a lower one (e.g., S₁ → S₀) without the emission of a photon. For aminonaphthalenes with a twisted geometry, this pathway can be remarkably efficient and often dominates the excited-state decay process, leading to low fluorescence quantum yields.

In this compound, the steric hindrance between the peri-substituents forces the dimethylamino group to be twisted out of the plane of the naphthalene ring even in the ground state. This "pre-twisted" conformation is crucial. Studies on the closely related 1-(dimethylamino)naphthalene (1DMAN) have shown that this twisting facilitates a rapid, thermally activated internal conversion. researchgate.net The process is strongly linked to the internal twisting motion of the amino group in the excited state, which provides a pathway for the molecule to access a conical intersection or a region of close proximity between the S₁ and S₀ potential energy surfaces. This allows for efficient vibrational energy transfer and a rapid return to the ground state.

The rate of this internal conversion is sensitive to several factors:

Temperature: The process is often thermally activated, meaning the rate of IC increases with temperature. researchgate.net

Solvent Polarity: Increasing solvent polarity can stabilize the charge-transfer character of the excited state, potentially increasing the energy barrier for internal conversion and thus slowing the IC rate. researchgate.net

S₁-S₂ Energy Gap: The proximity of the first (S₁) and second (S₂) excited states can influence the efficiency of IC.

For 1DMAN, a compound with a similar twisted amino group, the internal conversion is the main de-excitation channel in non-polar solvents, with a quantum yield of IC (Φic) of approximately 0.97. researchgate.net

ParameterValue (for 1DMAN in 3-methylpentane)
Fluorescence Quantum Yield (Φf) ~0.03
Internal Conversion Quantum Yield (Φic) ~0.97
IC Rate Constant (k_ic) 8.1 × 10⁹ s⁻¹
Activation Energy (Ea) for IC 5.1 kcal mol⁻¹

Data adapted from studies on 1-(dimethylamino)naphthalene, a structurally related compound. researchgate.net

The term photochemical dynamics refers to the changes in molecular geometry that occur in the excited state following the absorption of light. For this compound, the primary dynamic process involves geometric relaxation to form an intramolecular charge transfer (ICT) state.

Upon excitation, electron density moves from the dimethylamino donor group to the naphthalene acceptor ring. This charge transfer induces significant changes in the molecule's structure. Research on analogous 1,8-disubstituted naphthalenes shows that in the excited state, the bond between the amino nitrogen and the naphthalene ring (C-N) shortens, indicating increased double-bond character. mdpi.com Simultaneously, the nitrogen atom, which is typically pyramidal in the ground state, tends to flatten towards a more planar geometry to improve orbital overlap and stabilize the charge-separated state. mdpi.com

This geometric rearrangement can be considered a form of photoisomerization. The molecule transitions from its ground-state equilibrium geometry to a new, lower-energy conformation in the excited state. The extent of these changes—specifically, the degree of twisting of the dimethylamino group—determines whether the resulting excited state is best described as a planar ICT (PICT) state or a fully twisted ICT (TICT) state. In sterically hindered systems like the 1,8-naphthalenes, emission often occurs from a planar or partially twisted ICT state rather than a fully perpendicular TICT state. mdpi.com The steric repulsion between the peri groups fundamentally controls the accessible excited-state geometries, thereby dictating the emission properties.

ParameterGround State (S₀)Excited State (S₁)
C(aryl)-N Bond LongerShorter
Nitrogen Atom Geometry PyramidalMore Planar
Amino Group Dihedral Angle Significantly TwistedReduced Twisting

Table illustrates typical geometric changes upon excitation for donor-acceptor naphthalenes based on data from related compounds. mdpi.com

Intramolecular quenching refers to any process within a single molecule that deactivates an excited electronic state without emitting light. For this compound, the dominant intramolecular quenching mechanism is the rapid internal conversion discussed previously.

The efficiency of fluorescence is determined by the competition between the rate of radiative decay (fluorescence, k_f) and the sum of all non-radiative decay rates (k_nr), including internal conversion (k_ic) and intersystem crossing (k_isc). The fluorescence quantum yield (Φf) is given by Φf = k_f / (k_f + k_nr).

In molecules like 1-(dimethylamino)naphthalene, the rate of internal conversion (k_ic) is exceptionally high (on the order of 10⁹ s⁻¹) due to the flexible, pre-twisted amino group. researchgate.net This rate is often much faster than the rate of fluorescence (typically ~10⁷-10⁸ s⁻¹). As a result, the non-radiative pathway overwhelmingly dominates the relaxation process. This makes the fast internal conversion an extremely effective intramolecular quenching channel, leading to the characteristically low fluorescence quantum yields observed for these compounds, particularly in non-polar solvents. researchgate.net Therefore, the same structural features that enable fast internal conversion—namely, the steric hindrance and the flexibility of the dimethylamino group—are directly responsible for the potent intramolecular quenching of fluorescence.

Proton Transfer Mechanisms and Basicity in 8 Dimethylamino Naphthalen 1 Ol Systems

The positioning of the hydroxyl and dimethylamino groups at the 1 and 8 positions of the naphthalene (B1677914) ring creates a pre-organized geometry ideal for intramolecular interactions. This proximity is the cornerstone of the compound's distinct basicity and the complex mechanisms governing proton movement within the molecule.

Intramolecular Hydrogen Bonding Network

In its neutral state, 8-(Dimethylamino)naphthalen-1-ol, also known as 8-hydroxy-N,N-dimethyl-1-naphthylamine, features a significant intramolecular hydrogen bond of the O–H···N type. This interaction is a key factor in its chemical properties. Upon protonation, the dimethylamino group becomes the proton donor, forming a strong N⁺–H···O intramolecular hydrogen bond.

The strength of the intramolecular hydrogen bonds in peri-substituted naphthalenes has been a subject of detailed investigation. In the case of protonated this compound, the N⁺–H···O bond significantly influences the compound's acidity. Studies have shown that the pKa of 8-hydroxy-N,N-dimethyl-1-naphthylamine is approximately 14.9, which is six pK units weaker than 1-naphthol (B170400). rsc.org This substantial decrease in acidity is attributed to the strong intramolecular hydrogen bond in the neutral form.

Conversely, the conjugate acid, the this compound cation, is also stabilized by its N⁺–H···O bond. Research comparing a series of these compounds has established an order of hydrogen bond strengths. The N⁺–H···O bond in protonated this compound is considered weaker than the N⁺–H···N bond found in the famous "Proton Sponge," 1,8-bis(dimethylamino)naphthalene (B140697), but stronger than the C–H···O interactions in related structures. rsc.org The rate coefficients for proton transfer are also markedly lower than expected for typical proton transfers from a protonated amino group, a direct consequence of the energy required to break this intramolecular hydrogen bond. rsc.org

Symmetry and Asymmetry of Hydrogen Bonds in Protonated Forms

The symmetry of the hydrogen bond in protonated peri-substituted naphthalenes is a critical area of study, with significant implications for understanding proton dynamics. While direct studies on this compound are less common, extensive research on the closely related protonated 1,8-bis(dimethylamino)naphthalene (DMANH⁺) provides a powerful model for understanding the likely behavior.

In DMANH⁺, the N⁺–H···N hydrogen bond has been shown to be asymmetric. mdpi.com The proton does not reside equidistant between the two nitrogen atoms but is located closer to one, existing in a double-well potential. mdpi.comnih.gov This asymmetry is often influenced by the surrounding environment, such as the placement of counter-ions, which can drive the proton transfer from one nitrogen to the other. mdpi.com NMR studies using isotopic perturbation have confirmed that protonated DMAN exists as a pair of rapidly interconverting tautomers, which is definitive evidence for an asymmetric, double-minimum potential for the proton. nih.gov

Given the inherent asymmetry of the N⁺–H···O bond (with two different heteroatoms), the hydrogen bond in protonated this compound is expected to be asymmetric, with the proton localized closer to the more basic nitrogen atom and moving within a double-well potential.

Vibrational Spectra and Motional Dynamics of Bridged Protons

The dynamics of the proton within the hydrogen bridge can be probed using vibrational spectroscopy. In studies of DMANH⁺, the intramolecular N⁺–H···N hydrogen bond leads to highly characteristic features in its vibrational spectra.

For protonated this compound, similar spectral characteristics are anticipated for the N⁺–H···O vibration. A broad and intense stretching band at lower frequencies than a typical N-H bond would be expected, reflecting the strong intramolecular hydrogen bond and the dynamic motion of the proton within its asymmetric potential well.

Proton Transfer Pathways and Kinetics

The transfer of a proton is a fundamental reaction that can occur through various pathways, especially in a molecule designed like this compound. These pathways can be influenced by the electronic state of the molecule and the specific atoms involved.

Intramolecular Proton Transfer from Carbon Centers

While proton transfers typically involve heteroatoms like oxygen and nitrogen, transfers from carbon atoms are also possible, though generally less favorable. Research into derivatives of 8-(dimethylamino)naphthalene has explored this possibility. In a study on O-phenyl oximes derived from 8-dimethylamino-1-naphthaldehyde, a reaction involving proton transfer from a carbon center was observed. mdpi.com However, the study concluded that this step was not cleanly rate-determining, and a faster pathway involving syn/anti isomerization of the oxime was preferred. mdpi.com This indicates that while intramolecular proton transfer from carbon is mechanistically possible within the 8-dimethylamino-naphthalene framework, it may not be the most efficient or primary pathway compared to other available routes.

Excited State Intramolecular Proton Transfer (ESIPT)

Excited State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule upon electronic excitation. This process often leads to a species with a distinct fluorescence emission at a large Stokes shift. Molecules with a pre-existing intramolecular hydrogen bond are prime candidates for ESIPT.

The this compound system, with its intramolecular O–H···N hydrogen bond, possesses the necessary structural motif for ESIPT. Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the amino group are expected to increase, facilitating the transfer of the proton from the oxygen to the nitrogen atom to form a transient zwitterionic species. This excited tautomer would then be responsible for a new, red-shifted emission band. While the broader class of naphthols and related compounds are known to undergo ESIPT, specific and detailed studies on this compound are needed to fully characterize its photophysical behavior. rsc.org For instance, related donor-acceptor substituted naphthalenes, such as 8-acetyl-1-(dimethyl-amino)naphthalene, are known to emit from an intramolecular charge transfer (ICT) excited state, which is a related but distinct process. mdpi.com

Solvent-Assisted Proton Transfer Mechanisms

The transfer of a proton in the this compound system is not a simple, direct event but is significantly mediated by the surrounding solvent molecules. The solvent can play a crucial role in stabilizing the transition state and the resulting ionic species, thereby facilitating the proton transfer process.

In protic solvents like water, the solvent molecules can form hydrogen bond networks with both the hydroxyl and the dimethylamino groups. This can lead to a Grotthuss-type mechanism where the proton is relayed through the solvent bridge. The solvent's ability to both accept and donate hydrogen bonds is a key factor in this mechanism. For instance, in a study of a related compound, 8-amino-2-naphthol, the excited-state proton transfer (ESPT) mechanism was found to be highly dependent on the solvent. In water, the excited cation forms a zwitterion, indicating that the hydroxyl group undergoes ESPT, a process facilitated by the aqueous environment. bowdoin.edu In contrast, in less polar, aprotic solvents like acetonitrile (B52724) and tetrahydrofuran, the proton transfer from the ammonium (B1175870) group was observed. bowdoin.edu

Basicity and Proton Affinity Studies

The defining characteristic of this compound and related proton sponges is their exceptionally high basicity, which is a direct consequence of their unique molecular structure.

Experimental and Theoretical Basicity Determination (pKa)

The basicity of this compound is quantified by the pKa of its conjugate acid. The high pKa value reflects the strong tendency of the molecule to accept and hold a proton. The high basicity is attributed to the relief of steric and electrostatic strain upon protonation. In the neutral molecule, the lone pairs of the nitrogen and oxygen atoms are in close proximity, leading to significant repulsion. Protonation allows for the formation of a strong intramolecular hydrogen bond, which alleviates this strain. vedantu.com

The pKa of the parent compound, 1,8-bis(dimethylamino)naphthalene (Proton Sponge), has been extensively studied in various solvents, providing a reference for understanding the basicity of its derivatives.

SolventpKa of Conjugate Acid
Water12.1 researchgate.net, 12.34 wikipedia.org
Acetonitrile18.62 researchgate.netwikipedia.org
Dimethyl Sulfoxide (B87167) (DMSO)7.5 researchgate.net

This table presents the experimental pKa values for the conjugate acid of 1,8-bis(dimethylamino)naphthalene in different solvents.

Out-Basicity vs. In-Basicity Concepts

The protonation of this compound can theoretically occur via two distinct pathways, leading to the concepts of "in-basicity" and "out-basicity". vedantu.comrsc.org

In-Basicity (or Endo-Protonation): This is the conventional and dominant pathway where the proton is directly accepted into the space between the hydroxyl and dimethylamino groups, forming a stable, intramolecularly hydrogen-bonded cation. vedantu.comrsc.org This process is associated with the exceptionally high pKa values observed for proton sponges.

Out-Basicity (or Exo-Protonation): This is a non-conventional, two-step mechanism. It involves the initial rapid protonation of the outwardly inverted dimethylamino group, followed by a slower rotational transfer of the proton into the internitrogen/oxygen space to form the more stable chelated cation. vedantu.comrsc.org

Studies on 1,8-bis(dimethylamino)naphthalene have shown that the "out-basicity" is significantly lower than the "in-basicity," with an estimated difference of at least 5.5 pKa units. rsc.org This indicates that while the "out" protonation is a possible pathway, the thermodynamic driving force strongly favors the "in" protonated form.

Influence of Substituents on Proton Affinity and Transition State Energies

The introduction of substituents onto the naphthalene ring of this compound can significantly modulate its proton affinity and the energy of the transition state for proton transfer. Theoretical studies on substituted 1,8-bis(dimethylamino)naphthalene derivatives have provided insights into these effects. researchgate.net

Electron-donating groups (EDGs): Substituents like methyl groups generally increase the proton affinity, making the compound more basic. The position of the substituent is also crucial, with a methyl group at the para position having the most significant increasing effect on proton affinity. researchgate.net

Electron-withdrawing groups (EWGs): Substituents like fluoride (B91410) or phenyl groups tend to decrease the proton affinity, making the compound less basic. A fluoride at the meta position was found to have the most pronounced decreasing effect. researchgate.net

The energy of the transition state for proton transfer is also influenced by substituents. For instance, adding an O-(C=O)-O-Phenyl group at the para position was found to have the most significant increasing effect on the transition state energy, while a chloride at the para position had the most decreasing effect. researchgate.net

Solvent Effects on Base Strength and Protonation Equilibria

The basicity of this compound is highly sensitive to the solvent environment. As shown in the pKa table for 1,8-bis(dimethylamino)naphthalene, there is a dramatic difference in basicity between water, acetonitrile, and DMSO. researchgate.netcdnsciencepub.com

The strong intramolecular hydrogen bond in the protonated form also influences its interaction with the solvent. The proton involved in this bond does not form a normal hydrogen bond with the solvent, leading to an abnormally low enthalpy of solution for the gaseous protonated species. cdnsciencepub.com

Reactivity and Chemical Transformations of 8 Dimethylamino Naphthalen 1 Ol

Functional Group Reactivity

The reactivity of 8-(dimethylamino)naphthalen-1-ol is characterized by the distinct chemical properties of its amine and hydroxyl moieties.

The dimethylamino group imparts basic character to the molecule. In the presence of an acid, the lone pair of electrons on the nitrogen atom can accept a proton. However, the basicity of this group is significantly influenced by its steric environment. In the closely related compound 1,8-bis(dimethylamino)naphthalene (B140697), famously known as Proton Sponge, the two peri-dimethylamino groups are forced into close proximity. cdnsciencepub.comwikipedia.org This creates substantial steric strain, which is relieved upon protonation, as the proton forms a strong intramolecular hydrogen bond between the two nitrogen atoms. cdnsciencepub.com This phenomenon results in an unusually high basicity for an aromatic amine. cdnsciencepub.comwikipedia.org

For this compound, a similar, albeit less pronounced, effect can be anticipated. The interaction between the dimethylamino group and the adjacent hydroxyl group influences its proton affinity. While not as basic as Proton Sponge, the dimethylamino group in this compound is a site for protonation. The solvent environment also plays a critical role; for instance, the basicity of Proton Sponge is markedly lower in dimethyl sulfoxide (B87167) (DMSO) compared to water. cdnsciencepub.com

A study on the protonation of 1,8-bis(dimethylamino)naphthalene discusses two potential pathways: the direct insertion of a proton into the space between the nitrogen groups, or a two-step process involving rapid protonation of an out-inverted NMe2 group followed by a slower transfer into the inter-nitrogen space. rsc.org

Compound pKa of Conjugate Acid (in Water) Key Structural Feature
1,8-Bis(dimethylamino)naphthalene12.1 - 12.34 wikipedia.orgTwo peri-dimethylamino groups leading to high steric strain. cdnsciencepub.comwikipedia.org
This compoundNot specifically reported, but basicity influenced by peri-interaction.One dimethylamino group and one hydroxyl group in peri-position.

This table illustrates the basicity of a related compound to provide context for the acid-base reactivity of the dimethylamino group.

The hydroxyl group of this compound behaves like a typical phenol (B47542) or, more specifically, a naphthol, making it susceptible to oxidation. Naphthols are known to be more reactive than phenols. nih.gov Iron(III) chloride (FeCl3) is an effective catalyst for the oxidative coupling of phenols and their derivatives. nih.govacs.org These reactions typically proceed through the formation of a phenoxyl radical intermediate after the coordination of the phenol to the iron center. nih.gov

In the context of this compound, the hydroxyl group can be oxidized to generate a reactive radical species. This species can then participate in coupling reactions. Studies on the FeCl3-catalyzed oxidative cross-coupling of phenols with various 2-aminonaphthalene derivatives demonstrate that such reactions are a viable method for creating new C-C or C-N bonds, forming N,O-biaryl compounds. nih.govacs.org The reaction involves the coupling of an oxidized phenol (phenoxyl radical) with an electron-rich partner, such as an aminonaphthalene. nih.govresearchgate.net

The phenolic hydroxyl group of this compound can undergo esterification, a common reaction for alcohols and phenols, to form the corresponding ester. This reaction typically involves reacting the compound with a carboxylic acid, acid chloride, or anhydride (B1165640). The process is often catalyzed by an acid or, for more reactive acylating agents like acid chlorides, may be performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

The modification of phenolic compounds through esterification is a widely used strategy to alter their chemical and biological properties. medcraveonline.commedcraveonline.com For example, phenolic compounds such as eugenol (B1671780) are readily esterified with acyl chlorides or through enzyme-catalyzed reactions with carboxylic acids. medcraveonline.com The esterification of this compound would proceed similarly, converting the hydroxyl group into an ester functionality.

Reactant 1 Reactant 2 Catalyst/Conditions Product Type
This compoundCarboxylic Acid (e.g., Acetic Acid)Acid Catalyst (e.g., H2SO4)Naphthyl Ester
This compoundAcid Chloride (e.g., Acetyl Chloride)Base (e.g., Pyridine, Triethylamine)Naphthyl Ester
This compoundAcid Anhydride (e.g., Acetic Anhydride)Acid or Base CatalystNaphthyl Ester

This table outlines general conditions for the esterification of the hydroxyl group in this compound.

Direct nucleophilic substitution where the dimethylamino group acts as a leaving group is generally difficult under standard conditions. The C-N bond in an aromatic amine is strong, and the (CH3)2N- group is a poor leaving group. Furthermore, the steric hindrance imposed by the peri-position on the naphthalene (B1677914) ring makes the nitrogen atom a weak nucleophile and sterically inaccessible for reactions that might lead to its substitution. wikipedia.org The steric crowding around the dimethylamino groups in Proton Sponge is a key reason for its low nucleophilicity. cdnsciencepub.comwikipedia.org

While photochemical nucleophilic substitutions have been observed on some naphthalene derivatives, these reactions require specific electronic properties and photoexcitation, and are not typical thermal reactions. rsc.org For this compound, nucleophilic attack is far more likely to occur at the carbon atoms of the naphthalene ring, especially if activated by other functional groups, rather than displacing the dimethylamino group itself.

Mechanistic Investigations of Specific Reactions

The mechanism of iron-catalyzed oxidative coupling reactions involving phenols and aminonaphthalenes has been investigated in detail. nih.govacs.orgresearchgate.net These studies provide a framework for understanding how this compound could react under similar conditions, acting as both the phenol and the aminonaphthalene component in self-coupling or as one partner in a cross-coupling reaction.

The proposed catalytic cycle for the FeCl3-catalyzed oxidative cross-coupling generally involves three main steps: nih.gov

Formation of an Iron-Phenolate Complex: The reaction initiates with the coordination of the phenolic substrate to the FeCl3 catalyst.

Generation of a Phenoxyl Radical: An oxidant, such as di-tert-butyl peroxide (t-BuOOt-Bu), facilitates the oxidation of the iron-bound phenolate (B1203915) to a ligated phenoxyl radical.

Coupling Step: This highly reactive radical intermediate then couples with a suitable nucleophile. In these systems, the nucleophile is the aminonaphthalene partner.

Kinetic studies suggest that the reaction involves a ternary complex that includes the iron catalyst, the phenol, and the aminonaphthalene. nih.govnih.gov The reaction can also be influenced by off-cycle processes such as acid-base reactions and ligand exchanges. researchgate.netnih.gov The addition of an acid like trifluoroacetic acid (TFA) has been shown to significantly improve reaction efficiency in certain cases, particularly with secondary and tertiary aminonaphthalene derivatives. acs.org This mechanism provides a sustainable route to N,O-biaryl compounds, which are valuable as ligands in catalysis. nih.govacs.org

Intramolecular General Base-Catalyzed Elimination Reactions

Information regarding the role of this compound in intramolecular general base-catalyzed elimination reactions is not available in the reviewed literature. This type of reaction would theoretically involve the dimethylamino group acting as a proton acceptor to facilitate the elimination of a leaving group elsewhere in the molecule, but specific examples or detailed research findings for this compound are absent from the search results.

Ligand Redistribution Reactions in Metal-Organic Derivatives

Similarly, there is a lack of specific research detailing ligand redistribution reactions in metal-organic derivatives of this compound. Such reactions would involve the exchange of ligands on a metal center that is coordinated to the deprotonated this compound ligand. While the synthesis and reactivity of metal complexes with similar ligands like 8-hydroxyquinoline (B1678124) are known, specific studies on the ligand redistribution behavior of this compound derivatives could not be retrieved.

Applications in Chemical Research and Materials Science

Fluorescent Probes and Probing Tools

The core structure of 8-(dimethylamino)naphthalen-1-ol, often referred to as a dansyl-type fluorophore, is characterized by an electron-donating dimethylamino group and an electron-accepting hydroxyl group on a naphthalene (B1677914) ring. This architecture gives rise to desirable fluorescent properties, including high quantum yields and sensitivity to the local environment (solvatochromism), making it an excellent building block for fluorescent probes. nih.gov

The design of fluorescent probes based on the this compound scaffold involves chemically modifying the core structure to introduce specific recognition sites for a target analyte. The synthesis strategy often leverages the reactivity of the hydroxyl or amino groups, or the naphthalene ring itself, to attach moieties that will interact with the target.

A common approach is the synthesis of Schiff-base ligands. For instance, a probe for heavy-metal-based nanomaterials was synthesized in a two-step process. First, a selective dansylation of a primary diamine like 2-(aminomethyl)aniline (B1197330) with dansyl chloride forms an intermediate, N-(2-aminobenzyl)-5-(dimethylamino)naphthalene-1-sulfonamide. This is followed by a nucleophilic addition/condensation reaction with an aldehyde-containing molecule, such as 4-formyl-3-hydroxybenzoic acid, to yield the final Schiff-base probe. mdpi.com This modular synthesis allows for the incorporation of specific binding domains. mdpi.com

Another strategy involves modifying the fluorophore to create a "turn-on" or "turn-off" response upon reacting with an analyte. For example, fluorescent probes for hydrogen sulfide (B99878) (H₂S) have been created using a simple naphthalene structure. nih.gov The design principle involves attaching a quenching group, such as a dinitrophenyl ether, to the naphthalene core. The detection mechanism is based on the specific chemical reaction—in this case, the thiolysis of the dinitrophenyl ether by H₂S—which cleaves the quencher and restores the fluorescence of the naphthalene core. nih.gov This reactivity-based approach ensures high selectivity. nih.govrsc.org

The versatility of the naphthalene scaffold allows for the synthesis of a wide array of derivatives. By adjusting substituents on the naphthalene ring or the nitrogen atom of the imide group (in related naphthalimide structures), researchers can fine-tune the probe's properties, such as solubility, cell permeability, and selectivity for different analytes. researchgate.netnih.gov

Table 1: Synthesis Strategies for Naphthalene-Based Probes

Probe Target Synthesis Approach Key Intermediates/Reagents Reference
Heavy Metal Ions Two-step Schiff-base condensation Dansyl chloride, 2-(aminomethyl)aniline, 4-formyl-3-hydroxybenzoic acid mdpi.com
Hydrogen Sulfide (H₂S) Thiolysis of a dinitrophenyl ether Dimethylamino naphthalene, Dinitrophenyl ether moiety nih.gov
Flufenamic Acid Nucleophilic substitution 1,8-naphthalimide (B145957) derivative, N′,N′-dimethylethylendiamine nih.gov

Probes derived from the this compound framework are widely used in biochemical assays and cellular imaging due to their high sensitivity and ability to function in complex biological environments. nih.gov

One key application is in enzyme assays. The parent compound, 8-amino-1-naphthol (B1266399), can act as a substrate to help elucidate biochemical pathways and study enzyme kinetics and inhibition patterns. More complex derivatives, like 8-anilinonaphthalene-1-sulfonate (ANS), have been employed in competitive binding assays. For example, ANS was used to identify inhibitors of the SARS-CoV-2 main protease (3CLPro). The probe's fluorescence increases upon binding to a pocket in the enzyme, and this fluorescence is displaced by potential inhibitors, providing a straightforward method for screening drug candidates. nih.gov

In cellular imaging, the good cell-membrane permeability of these probes is a significant advantage. nih.gov Dimethylamino naphthalene-based probes have been successfully used for the detection and imaging of hydrogen sulfide (H₂S) in living cells. nih.gov Similarly, related 1,8-naphthalimide derivatives have been designed for live-cell imaging, localizing in specific organelles and reporting on biological processes. researchgate.net These probes allow for real-time monitoring of analytes within their native cellular context. nih.gov

The solvatochromic nature of fluorophores like 8-anilinonaphthalene-1-sulfonate (ANS), a close analog of this compound, makes them powerful tools for studying protein interactions. nih.govfraunhofer.de Solvatochromic dyes exhibit changes in their fluorescence properties, such as emission wavelength and intensity, in response to changes in the polarity of their solvent environment. nih.gov

When a probe like ANS is in a polar aqueous solution, it is weakly fluorescent. However, upon binding to a hydrophobic pocket on a protein surface, it is shielded from water, and its fluorescence quantum yield increases significantly. nih.gov This property is exploited to study protein folding, conformational changes, and ligand binding. nih.gov

The interaction of ANS with the SARS-CoV-2 main protease is a prime example. The binding of ANS to the enzyme's active site led to a notable enhancement in fluorescence. nih.gov This interaction was found to be competitive with a peptide substrate, indicating that ANS binds in or near the active site. This setup provides a robust assay to screen for inhibitors that would displace the ANS probe, leading to a decrease in fluorescence. nih.gov This method facilitates the identification of novel antiviral compounds by monitoring changes in the protein's local environment as perceived by the solvatochromic probe. nih.gov

Chemical Sensors and Chemosensors

The principles of molecular recognition and signal transduction inherent in fluorescent probes also apply to the development of chemical sensors and chemosensors for environmental and industrial monitoring.

Derivatives of this compound are effective in detecting a variety of ions and small molecules. The design involves coupling the fluorophore to a receptor unit that selectively binds the target analyte.

Ion Detection: Naphthalene-based Schiff base chemosensors have been developed for the highly selective and sensitive detection of aluminum ions (Al³⁺). researchgate.netmdpi.com In one example, a sensor was synthesized from 2-hydroxy-1-naphthaldehyde (B42665) and 3-amino-1H-1,2,4-triazole. researchgate.net Upon the addition of Al³⁺, the sensor forms a 1:1 complex, leading to a 32-fold enhancement in fluorescence intensity. This "turn-on" response allows for the detection of Al³⁺ in the micromolar concentration range, even in the presence of other common metal ions. researchgate.net The probe was also successfully applied to image Al³⁺ in living cells. researchgate.net

Molecule Detection: Beyond ions, these platforms can detect neutral molecules. A significant application is the detection of hydrogen sulfide (H₂S). nih.gov Probes have been synthesized that show a selective and sensitive red fluorescent response to H₂S over other biologically relevant thiols. nih.gov Another important target is phosgene (B1210022) (COCl₂), a highly toxic chemical warfare agent. Amino-1,8-naphthalimide-based fluorescent probes have been designed for its detection. rsc.org

Table 2: Performance of Naphthalene-Based Chemosensors

Sensor Type Target Analyte Detection Principle Detection Limit Reference
Fluorescent Chemosensor Al³⁺ Chelation-Enhanced Fluorescence (CHEF) 0.69 µM researchgate.net
Fluorescent Probe H₂S Thiolysis of Dinitrophenyl Ether Not specified nih.gov
Fluorescent Probe Phosgene (COCl₂) Reaction-based sensing Not specified rsc.org

Reactivity-based sensing is a powerful strategy that offers excellent selectivity and rapid response times. rsc.org Unlike sensors based on simple binding equilibria, these chemosensors rely on a specific, often irreversible, chemical reaction between the probe and the analyte to generate a signal.

The sensing mechanism for H₂S is a classic example. A probe is designed with the naphthalene fluorophore "switched off" by a dinitrophenyl ether moiety. H₂S selectively cleaves this ether bond (thiolysis), releasing the fluorophore and causing a "turn-on" fluorescence signal. This reaction is highly specific to H₂S, and its progress can be confirmed by methods like ¹H NMR spectroscopy. nih.gov

Similarly, the detection of the highly reactive hydroxyl radical (HO•) has been achieved through a reaction-based approach. A probe using 4-dimethylamino-1,8-naphthalimide was designed where the HO• radical triggers a demethylation reaction. This chemical transformation results in a new compound with a significantly higher fluorescence quantum yield (a ~25-fold increase), providing a robust "turn-on" signal that is selective for HO• over other reactive oxygen species. chemrxiv.org

Another well-established principle is Chelation-Enhanced Fluorescence (CHEF). In this mechanism, a fluorophore is linked to a chelating group that, in its free state, quenches the fluorescence through processes like photoinduced electron transfer (PET). Upon binding a target metal ion, the chelator's electronic properties are altered, which inhibits the quenching pathway and "turns on" the fluorescence. researchgate.net This is the principle behind the detection of Al³⁺ by the naphthol-triazole sensor. researchgate.net

Dyes and Pigment Intermediates

The unique structural characteristics of this compound, featuring both an electron-donating dimethylamino group and a reactive hydroxyl group on a naphthalene scaffold, make it a valuable intermediate in the synthesis of various dyes and pigments.

Utilization in the Synthesis of Dyes with Specific Color Properties

This compound serves as a crucial coupling component in the synthesis of azo dyes. Azo dyes are a significant class of colored compounds characterized by the presence of an azo group (-N=N-) connecting two aromatic rings. The color of these dyes is determined by the electronic properties of the aromatic systems. In this context, this compound is used as a nucleophilic component that reacts with a diazonium salt in an azo coupling reaction. nih.gov

The synthesis generally involves the diazotization of a primary aromatic amine to form a diazonium salt, which then undergoes electrophilic aromatic substitution with an electron-rich coupling agent like this compound. nih.govresearchgate.net The presence of the strongly electron-donating dimethylamino group (-N(CH₃)₂) and the hydroxyl group (-OH) on the naphthalene ring of this compound significantly influences the resulting dye's color. These groups enhance the electron density of the naphthalene system, which in turn affects the energy of the π-π* electronic transitions responsible for color. This allows for the synthesis of dyes with deep and varied shades, including reds, purples, and browns. unb.cabiotechjournal.in The specific color can be fine-tuned by selecting different aromatic amines for the diazonium salt component.

Design of Cyclopenta[b]naphthalene Cyanoacrylate Dyes

This compound is a suitable precursor for the design of specialized fluorescent dyes, such as cyclopenta[b]naphthalene cyanoacrylate dyes. These dyes are structured on a donor-π-acceptor (D-π-A) motif, where a dimethylamino group acts as the electron donor, a cyanoacrylate unit serves as the electron acceptor, and the cyclopenta[b]naphthalene ring system constitutes the conjugated π-bridge. rsc.org This molecular design leads to interesting photophysical properties, including environment-sensitive fluorescence, making them useful as molecular rotors.

The synthesis of these complex dyes can involve the construction of the central naphthalene ring system through methods like the intramolecular dehydrogenative dehydro-Diels–Alder (IDDDA) reaction. rsc.org This approach allows for the strategic placement of the donor (derived from a precursor like this compound) and acceptor groups around the aromatic core. The spatial relationship between the donor and acceptor groups is critical, as it influences the dye's quantum yield and sensitivity to environmental factors like viscosity. For instance, closer proximity between the donor and acceptor can lead to decreased viscosity sensitivity but a higher quantum yield due to structural hindrance of intramolecular rotation in the excited state. rsc.org

Organic Synthesis Reagents and Building Blocks

Beyond its role in dye chemistry, this compound is a versatile compound in general organic synthesis, functioning as both a specialized reagent and a structural building block for more complex molecules.

Versatility in Introducing Functional Groups into Organic Molecules

The bifunctional nature of this compound, possessing both a phenolic hydroxyl group and a tertiary amino group, allows for its use in introducing specific functionalities into organic molecules. The hydroxyl group can undergo various transformations common to phenols, such as etherification or esterification, thereby enabling the attachment of the 8-(dimethylamino)naphthalenyl moiety to other molecular scaffolds. The dimethylamino group, while being a poor nucleophile due to steric hindrance (as discussed in section 7.4.3), can act as a proton scavenger in certain reactions. This dual functionality makes it a useful tool for chemists looking to incorporate the specific electronic and steric properties of the 1,8-disubstituted naphthalene system into larger molecules.

Use in Development of Complex Organic Molecules

Naphthalene derivatives are recognized as important building blocks in the synthesis of complex organic molecules, including pharmaceuticals and materials with specific electronic properties. mdpi.comnih.gov For instance, 1,8-dihydroxy naphthalene has been utilized as a building block for the self-assembly of supramolecular structures. nih.gov Similarly, this compound can serve as a foundational unit for constructing more elaborate molecular architectures. Its rigid naphthalene core and defined substitution pattern provide a predictable framework for further synthetic modifications. The presence of both a hydroxyl and a dimethylamino group offers multiple points for diversification, allowing for the systematic development of libraries of complex molecules for various applications.

Non-Nucleophilic Basic Properties in Organic Synthesis

A key feature of this compound is its character as a non-nucleophilic base, a property it shares with the well-known compound 1,8-bis(dimethylamino)naphthalene (B140697), often referred to as "Proton Sponge". wikipedia.org Non-nucleophilic bases are sterically hindered organic compounds that can deprotonate acidic protons but are poor nucleophiles, meaning they are less likely to participate in unwanted side reactions like substitution or addition. cdnsciencepub.com

Advanced Materials Development

The quest for novel materials with unique optical and electronic properties is a driving force in modern materials science. The naphthalene scaffold, with its rich π-electron system, serves as an excellent platform for the design of new functional molecules.

Integration into Novel Materials with Unique Properties

The incorporation of specific functional groups onto the naphthalene core allows for the fine-tuning of its chemical and physical characteristics, leading to the creation of novel materials. While direct integration of this compound into bulk materials is an area of ongoing exploration, its potential is underscored by studies on related naphthalene derivatives. For instance, research into halogen-substituted naphthalene acrylic acids has demonstrated their use in creating dynamic molecular crystals that exhibit photomechanical effects. rsc.org These crystals can undergo stereospecific [2+2] cycloaddition reactions upon UV irradiation, leading to macroscopic movements such as bending, curling, and twisting. rsc.org

The synthesis of organometallic complexes featuring the 8-(dimethylamino)-1-naphthyl ligand has been successfully achieved with elements like aluminum, gallium, and indium. nih.gov This demonstrates the compound's ability to act as a versatile ligand, opening avenues for the creation of new coordination polymers and metal-organic frameworks with potentially interesting catalytic or photophysical properties.

Optoelectronic Applications of Naphthalene-Scaffolded Chromophores

Naphthalene-based chromophores are promising candidates for optoelectronic applications due to their inherent photophysical properties. Theoretical studies on 1,8-naphthalimide derivatives, which share the same core aromatic structure, have shown that strategic substitution can lead to materials with desirable characteristics for organic light-emitting diodes (OLEDs). nih.gov The introduction of electron-donating groups, such as the dimethylamino group present in this compound, can induce intramolecular charge transfer (ICT) upon photoexcitation, a key process for tuning the emission color and efficiency of fluorescent materials. nih.gov

While specific studies on the optoelectronic applications of this compound are not yet widespread, the fundamental properties of the closely related 6-N,N-dimethylamino-2,3-naphthalimide highlight the potential of this class of compounds. This particular naphthalimide acts as an environment-sensitive fluorescent probe, exhibiting low quantum yield in aqueous solutions but becoming highly fluorescent in nonpolar environments or when bound to hydrophobic sites. nih.gov This solvatochromism is a hallmark of push-pull chromophores and is a valuable property for sensing and imaging applications.

Organic Light-Emitting Diode (OLED) Applications as Emitters

The development of efficient and stable emitters is crucial for the advancement of OLED technology. While this compound itself has not been extensively reported as an emitter in OLEDs, research on analogous structures provides valuable insights. For example, derivatives of 8-hydroxyquinoline (B1678124), which also feature a hydroxyl group and a nitrogen-containing aromatic system, have been successfully used in the fabrication of OLEDs. rsc.orgmdpi.com Zinc complexes of certain 8-hydroxyquinoline derivatives have been shown to be good candidates for yellow OLEDs, achieving high luminance and efficiency. rsc.org

Furthermore, various 1,8-naphthalimide derivatives have been investigated for their electroluminescent properties and have been utilized in the development of OLEDs. bohrium.comrsc.org These compounds can function as electron-transporting materials or as fluorescent emitters, often exhibiting blue or green light. rsc.org The performance of these materials is highly dependent on the nature of the substituents on the naphthalene core, suggesting that the unique electronic properties of this compound could be harnessed for OLED applications with further research and molecular engineering.

Molecular Machines and Switches

The precise control of molecular motion and function is a key goal in nanotechnology. The unique structural features of this compound make it a compelling candidate for the construction of molecular-level machines and switches that can be controlled by external stimuli.

Design of Proton Cranes for Molecular Switching Systems

The proximity of the hydroxyl and dimethylamino groups in this compound allows for a strong intramolecular hydrogen bond. This interaction is central to its function as a potential "proton crane," a molecular device capable of transferring a proton over a short distance in a controlled manner. This concept is closely related to the well-known "Proton Sponge®," 1,8-bis(dimethylamino)naphthalene, which exhibits exceptionally high basicity due to the relief of steric strain upon protonation between the two dimethylamino groups. wikipedia.org

In this compound, the intramolecular hydrogen bond significantly affects its acidity. It is a much weaker acid than 1-naphthol (B170400) by about six pK units. rsc.org The rate of proton transfer from the hydroxyl group is also considerably lower than what would be expected for a typical naphthol derivative, a direct consequence of the intramolecular hydrogen bond that must be broken. rsc.org This controlled proton transfer is the fundamental principle behind its potential use in molecular switching systems, where the transfer of a proton can trigger a change in the molecule's conformation or electronic properties, leading to a "switched" state. The strength of the intramolecular hydrogen bond in this series of peri-substituted naphthalenes follows the order: N+–H···O < O–H···N < N+–H···N. rsc.org

Compound/SystempKaKey FeatureReference
8-hydroxy-NN-dimethyl-1-naphthylamine~14.9Strong intramolecular O-H···N hydrogen bond rsc.org
1-Naphthol~8.9Reference compound without intramolecular hydrogen bond rsc.org
8-methoxy-NN-dimethyl-1-naphthylammonium ion7.75Weaker intramolecular N+-H···O hydrogen bond rsc.org
Protonated 1,8-bis(dimethylamino)naphthalene12.1 (in water)Strong intramolecular N+-H···N hydrogen bond wikipedia.org

Photochemical Molecular Motors and Their Excited State Dynamics

Photochemical molecular motors are molecules that can undergo unidirectional rotational motion powered by light. This process typically involves a series of photochemical and thermal isomerization steps. The core of these motors often consists of a central double bond that acts as an axle, with bulky groups that control the direction of rotation.

While the direct application of this compound in the reported designs of photochemical molecular motors has not been documented, the broader class of naphthalene-based molecules has been explored in this context. For example, photoactuators based on naphthalene acrylic acids have been shown to exhibit photomechanical effects driven by [2+2] cycloaddition reactions. rsc.org The study of the excited-state dynamics of overcrowded alkene-based molecular motors has revealed that intramolecular charge transfer and solvent polarity can be exploited to control the efficiency of the photoisomerization process, which is the key step in the motor's function. acs.org Given the inherent charge-transfer characteristics that can be expected from the donor (dimethylamino) and acceptor (hydroxyl) groups on the naphthalene scaffold of this compound, it represents a potentially interesting platform for the future design of novel photochemical molecular systems. However, specific research on its excited-state dynamics in the context of molecular motors is still needed.

Structure Property Relationships and Derivatives of 8 Dimethylamino Naphthalen 1 Ol

Steric and Electronic Effects on Molecular Conformation

The conformation of 8-(dimethylamino)naphthalen-1-ol is a delicate balance of steric repulsion and electronic interactions, largely dictated by the proximity of the substituents at the 1 and 8 positions of the naphthalene (B1677914) ring.

Peri-Interaction Studies in Naphthalene Systems

In 1,8-disubstituted naphthalene systems, the close proximity of the substituents in the peri positions leads to significant steric strain and electronic interactions. This "peri-interaction" forces the substituents and the naphthalene skeleton itself to distort from planarity. researchgate.net In derivatives like (8-dimethylamino-1-naphthyl)phosphorus compounds, this interaction can even lead to the formation of a dative N→P bond, despite the rigidity of the naphthalene spacer. researchgate.net The resulting bond is notably short, causing severe distortion of the naphthalene framework. researchgate.net

Studies on related 8-dimethylamino-naphth-1-yl ("DAN") silanes and phosphorus compounds reveal common structural features arising from these peri-interactions. znaturforsch.com The distance between the nitrogen and the silicon or phosphorus atom is consistently shorter than the sum of their van der Waals radii. znaturforsch.com This is a direct consequence of the naphthalene geometry, which dictates a "natural" peri distance of about 250 pm. znaturforsch.com Furthermore, the bay angles at C(1) and C(8) are splayed, and the methyl groups of the dimethylamino substituent typically orient themselves away from the C(1) substituent to minimize steric hindrance. znaturforsch.com The orientation of the nitrogen's lone pair of electrons is also influenced by the steric bulk of the methyl groups. znaturforsch.com

Dihedral Angles and Molecular Conformation

The molecular conformation of 1,8-disubstituted naphthalenes is characterized by significant out-of-plane distortions to alleviate steric strain. The dihedral angles between the plane of the naphthalene ring and the substituents are a key indicator of this distortion. For instance, in 8-(4-Chlorobenzoyl)-2,7-dimethoxynaphthalen-1-ylmethanone, the dihedral angles between the naphthalene ring system and the benzene (B151609) rings of the 2,4,6-trimethylbenzoyl and 4-chlorobenzoyl groups are 85.66 (8)° and 69.48 (8)°, respectively. nih.gov

These angles are influenced by the nature of the substituents. In a related symmetrical compound, 1,8-bis(4-chlorobenzoyl)-2,7-dimethoxynaphthalene, the dihedral angles between the 4-chlorophenyl rings and the naphthalene ring are 71.55 (7)° and 71.98 (7)°. nih.gov The conformation is a result of minimizing the steric clash between the bulky peri-substituents. Computational studies on related butane (B89635) derivatives also highlight how bulky groups prefer an anti conformation to minimize steric repulsion. researchgate.net

CompoundSubstituent 1Substituent 2Dihedral Angle (Substituent 1 - Naphthalene)Dihedral Angle (Substituent 2 - Naphthalene)
8-(4-Chlorobenzoyl)-2,7-dimethoxynaphthalen-1-ylmethanone2,4,6-trimethylbenzoyl4-chlorobenzoyl85.66 (8)°69.48 (8)°
1,8-bis(4-chlorobenzoyl)-2,7-dimethoxynaphthalene4-chlorobenzoyl4-chlorobenzoyl71.55 (7)°71.98 (7)°
1,8-bis(2,4,6-trimethylbenzoyl)-2,7-dimethoxynaphthalene2,4,6-trimethylbenzoyl2,4,6-trimethylbenzoyl81.58 (5)°84.92 (6)°

Influence of Substituents on Spectroscopic and Photophysical Properties

The electronic nature of the dimethylamino and hydroxyl groups, coupled with the naphthalene scaffold, makes this compound and its derivatives interesting candidates for studies in chromophore and fluorophore development.

Donor-Acceptor Interactions in Chromophores

The dimethylamino group acts as a potent electron donor, while the hydroxyl group can function as an electron acceptor, establishing a donor-acceptor system within the molecule. This intramolecular charge transfer character is fundamental to its spectroscopic properties. In related systems, such as 1-(4-Dimethylamino)phenylazonaphthalen-2-ol, the introduction of an electron-donating substituent like the dimethylamino group enhances the fluorescence quantum yield and the Stokes' shift. mdpi.com The interaction between donor and acceptor moieties can be influenced by the surrounding environment, such as the polarity of the solvent. mdpi.com

In some 1,8-disubstituted naphthalene derivatives, strong interactions with polar solvents like DMSO have been observed to significantly affect the emission properties, causing a bathochromic shift in the emission maximum. mdpi.com This highlights the sensitivity of the intramolecular charge transfer state to the local environment.

Positional Isomerism Effects on Emission Characteristics

The relative positions of the donor and acceptor groups on the naphthalene ring have a profound impact on the photophysical properties. Studies on isocyanoaminonaphthalene isomers, where the isocyano and amino groups serve as donor and acceptor, demonstrate that the Stokes shift and solvatochromic shift are highly dependent on the substitution pattern. researchgate.net The charge transfer character upon excitation is strongly correlated with the positions of these groups. researchgate.net

For instance, comparing 1,5-ICAN, 2,6-ICAN, and 1,4-ICAN reveals that the extent of the shifts decreases in that order, which aligns with quantum chemical calculations of their charge transfer character. researchgate.net This underscores the principle that precise positioning of functional groups is crucial for tuning the emission characteristics of naphthalene-based fluorophores. The use of positional isomers in designing coordination polymers has also been shown to influence their photochromic properties, with different arrangements leading to varying strengths of lone pair-π interactions that dictate photoinduced electron transfer. rsc.org

Substituent-Induced Changes in Solvatochromism

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a key feature of donor-acceptor substituted aromatic compounds. The introduction of different substituents to the naphthalene core can modulate this property. In a study of azo derivatives of 2-hydroxynaphthalene, it was found that the absorption and emission spectra change with solvent polarity. mdpi.com For some derivatives, the maximum of absorbance shifts to higher wavelengths as the solvent polarity increases. mdpi.com

Comparative Studies with Analogues and Proton Sponges

Comparison with 1,8-Bis(dimethylamino)naphthalene (B140697) (Proton Sponge)

1,8-Bis(dimethylamino)naphthalene, famously known by the trade name Proton Sponge, is a cornerstone for understanding the properties of peri-disubstituted naphthalenes like this compound. The defining characteristic of Proton Sponge is its exceptionally high basicity, which stems from the relief of steric strain upon protonation between the two closely positioned dimethylamino groups. wikipedia.org

Structural and Basicity Comparison:

The protonation of 1,8-bis(dimethylamino)naphthalene can occur via two proposed pathways: a direct, slower penetration of a proton into the space between the dimethylamino groups, or a more rapid "out" protonation followed by a rotational transfer into the intramolecular space. rsc.org The "out-basicity" is estimated to be significantly lower than the "in-basicity". rsc.org For this compound, the protonation is likely to be less complex due to the presence of only one dimethylamino group.

CompoundStructurepKa (Conjugate Acid in Water)Key Structural Feature
1,8-Bis(dimethylamino)naphthalene (Proton Sponge)Structure of 1,8-Bis(dimethylamino)naphthalene12.34 wikipedia.orgTwo peri-positioned dimethylamino groups leading to high steric strain in the neutral form.
This compoundStructure of this compoundData not available in provided sourcesOne dimethylamino group and one hydroxyl group in peri positions, allowing for intramolecular hydrogen bonding.

Reactivity and Applications:

Due to its high basicity and steric hindrance, 1,8-bis(dimethylamino)naphthalene is a poor nucleophile and is widely used as a non-nucleophilic base in organic synthesis. wikipedia.org It also shows a high affinity for boron. wikipedia.org The reactivity of this compound is less documented but its derivatives have been used as ligands for group 13 metals like aluminum, gallium, and indium. nih.gov This suggests that the hydroxyl group can be deprotonated to form a coordinating species.

Naphthalimide and Related Naphthalene Derivatives as Structural Models

Naphthalimides, characterized by a naphthalene core with an imide functionality, serve as valuable structural models for understanding the photophysical properties of naphthalene derivatives. The electronic properties of naphthalimides can be tuned by introducing substituents at various positions on the naphthalene ring.

Spectroscopic Properties:

Naphthalimide derivatives are known for their fluorescent properties, which are highly sensitive to the electronic nature of their substituents. The introduction of electron-donating groups, such as an amino or dimethylamino group, can lead to intramolecular charge transfer (ICT) upon photoexcitation, resulting in large Stokes shifts and solvent-dependent emission. For example, fluorescence from dialkylamino donor-acyl acceptor substituted 1,8-naphthalene derivatives can occur from either a planar or a twisted intramolecular charge transfer excited state. researchgate.net

Compound TypeGeneral StructureKey Spectroscopic FeaturesReported Quantum Yields (Φ)
Naphthalimide DerivativesGeneral structure of NaphthalimideTunable absorption and emission based on substituents; often exhibit intramolecular charge transfer.Can be high, but vary significantly with substitution and solvent. researchgate.net
This compoundStructure of this compoundExpected to be fluorescent due to the dimethylamino-naphthalene chromophore.Data not available in provided sources.

Other Naphthalene-Based Systems with Dimethylamino Groups

A variety of other naphthalene-based systems containing dimethylamino groups have been synthesized and studied, primarily for their fluorescent properties and potential applications in materials science and as sensors.

Fluorescent Probes:

Derivatives of 5-(dimethylamino)naphthalene-1-sulfonamide (dansyl amide) and related compounds are well-known fluorescent probes. For instance, 8-quinolyl 5-(dimethylamino)naphthalene-1-sulfonate exhibits solvatochromism and high emission quantum yields due to a charge transfer excited state. nih.gov These characteristics make them useful as fluorescent labels for detecting metal cations and anions. nih.gov

The photophysical properties of 8-amino-2-naphthol, a close analogue of this compound, have been investigated in different micellar environments, indicating its potential as a probe for studying organized assemblies.

The presence of the dimethylamino group on the naphthalene core is a common feature in these fluorescent systems, highlighting its role as a potent electron donor that facilitates the desired photophysical properties. The specific positioning of this group, along with other substituents, allows for the fine-tuning of the molecule's absorption, emission, and sensitivity to its environment.

Q & A

Q. What are the optimal synthetic routes for 8-(Dimethylamino)naphthalen-1-ol, and how can reaction conditions be controlled to improve yield and purity?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, this compound derivatives can be synthesized via direct reactions between naphthalenol precursors and dimethylamine under controlled pH and temperature. Recrystallization using mixed solvents (e.g., CHCl₃/THF) is critical for purity . Reaction stoichiometry (1:1 molar ratios) and catalysts (e.g., DMF as a solvent) are key factors in minimizing side products .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Mass spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, with NIST databases providing reference spectra .
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify substituent positions and hydrogen bonding, such as intramolecular O–H⋯N interactions observed in related naphthalenol derivatives .
  • Gas chromatography (GC): HP-5MS or CP-Sil 5 CB columns resolve isomers, with retention indices aiding structural confirmation .

Q. How does intramolecular hydrogen bonding influence the stability of this compound?

Intramolecular O–H⋯N hydrogen bonds (e.g., O1⋯N1 distances ~2.59 Å) stabilize the planar conformation of the naphthalene ring system. This bonding reduces reactivity at the hydroxyl group, impacting solubility and crystallization behavior .

Advanced Research Questions

Q. How can computational methods (e.g., TD-DFT) predict the photophysical properties of this compound derivatives, such as excited-state intramolecular proton transfer (ESIPT)?

Time-dependent density functional theory (TD-DFT) models solvent polarity effects on ESIPT kinetics. For example, 2-(benzo[d]thiazol-2-yl)naphthalen-1-ol derivatives exhibit ultrafast proton transfer (femtosecond scale) in polar solvents, with Stokes shifts >200 nm. Computational results align with experimental fluorescence data, enabling design of ESIPT-based sensors .

Q. What strategies resolve contradictions in biological activity data for this compound analogs (e.g., cytotoxic potency vs. selectivity)?

Structure-activity relationship (SAR) studies reveal that substituent steric effects (e.g., bulky groups at C-2) reduce cytotoxicity but enhance selectivity for breast cancer cell lines. Comparative assays (e.g., MTT tests across MDA-MB-231, MCF-7) and molecular docking to estrogen receptors help reconcile discrepancies .

Q. How do crystallographic techniques (e.g., SHELX refinement) resolve stereochemical ambiguities in this compound derivatives?

Single-crystal X-ray diffraction with SHELXL refinement determines absolute configurations (e.g., R/S assignments). For example, (1R,4aR,8aR) stereoisomers are distinguished via anisotropic displacement parameters and hydrogen-bonding networks. Twinning corrections may be required for high-symmetry space groups .

Q. What toxicological screening protocols are recommended for this compound in preclinical studies?

Follow ATSDR/NTP guidelines:

  • Inhalation/oral exposure: Assess LD₅₀ in rodents using OECD Test Guideline 423.
  • Systemic effects: Monitor hepatic (ALT/AST levels) and renal (creatinine clearance) endpoints. Naphthalene analogs show dose-dependent hepatotoxicity via cytochrome P450-mediated oxidation .

Methodological Considerations

Q. How can researchers validate synthetic intermediates of this compound using hyphenated techniques?

LC-MS/MS combines separation (C18 columns) with fragmentation profiling to detect trace impurities. For example, diastereomeric byproducts are identified via characteristic MS² ions (e.g., m/z 240 → 222 for dehydration products) .

Q. What experimental designs mitigate oxidation during storage of this compound?

  • Storage: Argon-atmosphere vials at –20°C.
  • Stabilizers: Add antioxidants (e.g., BHT at 0.1% w/w) to prevent radical-mediated degradation. PXRD confirms crystallinity post-storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.